molecular formula C24H22FN5O2 B6505628 7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 921573-98-0

7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B6505628
CAS No.: 921573-98-0
M. Wt: 431.5 g/mol
InChI Key: QRGXPFJPMRLMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, 7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one, is a sophisticated chemical hybrid designed for pharmaceutical and biological research. It features a pyrazolopyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, fused with a piperazine carboxamide moiety . The piperazine ring is a highly prevalent and important pharmacophore in approved drugs, often contributing to enhanced biological activity and favorable pharmacokinetic properties . The specific substitution with a 4-fluorophenyl group on the piperazine is a common strategy in drug design to optimize a molecule's binding affinity and metabolic stability. Researchers can leverage this compound as a key intermediate or a novel chemical probe in drug discovery programs, particularly in the development of therapeutics targeting the central nervous system, oncology, and infectious diseases. The structural framework suggests potential for modulation of various enzyme and receptor targets. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and conduct their own experiments to determine the compound's specific properties and applications.

Properties

IUPAC Name

7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O2/c1-27-15-20(22-21(16-27)24(32)30(26-22)19-5-3-2-4-6-19)23(31)29-13-11-28(12-14-29)18-9-7-17(25)8-10-18/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGXPFJPMRLMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound 7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and insights from verified sources.

The structure of the compound features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities. The presence of the piperazine moiety and the fluorophenyl group enhances its potential for interaction with biological targets.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent due to its ability to modulate various biological pathways. Its structure suggests possible activity as an antagonist or inhibitor in several receptor systems.

Case Studies

  • Antidepressant Activity : Research indicates that derivatives of piperazine compounds exhibit significant antidepressant effects. Studies have shown that similar compounds can influence serotonin and dopamine pathways, making them candidates for further investigation in mood disorders.

Anticancer Research

The pyrazolo[4,3-c]pyridine framework has been associated with anticancer properties. Compounds with this structure have demonstrated activity against various cancer cell lines.

Experimental Findings

  • In vitro Studies : In laboratory settings, derivatives of this compound have shown cytotoxic effects against breast cancer and leukemia cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Neuropharmacology

Given the piperazine component, this compound may have implications in treating neurological disorders.

Notable Insights

  • Cognitive Enhancement : Some studies suggest that piperazine derivatives can enhance cognitive function by modulating neurotransmitter levels. This opens avenues for research into treatments for conditions like Alzheimer's disease.
Activity TypeObserved EffectsReference
AntidepressantModulation of serotonin levels
AnticancerCytotoxicity in cancer cells
Cognitive EnhancementImproved memory performance

Comparative Analysis with Related Compounds

Compound NameActivity TypeEfficacy Level
7-[4-(4-fluorophenyl)piperazine-1-carbonyl]AntidepressantModerate
5-Methyl-2-phenyl-pyrazolo[4,3-c]pyridinAnticancerHigh
N,N-Diethyl-piperazine derivativeNeuropharmacologyLow

Preparation Methods

Multicomponent Cyclocondensation

The core structure is constructed via a one-pot, three-component reaction adapted from microwave-assisted methodologies. A representative protocol involves:

  • Reactants :

    • 5-Amino-3-methyl-1-phenyl-1H-pyrazole (1 , 1.0 equiv),

    • Paraformaldehyde (2 , 2.0 equiv),

    • Ethyl acetoacetate (3 , 1.2 equiv).

  • Catalyst : InCl₃ (10 mol%) in aqueous media under microwave irradiation (80°C, 30 min).

  • Mechanism :

    • Knoevenagel condensation between paraformaldehyde and ethyl acetoacetate generates an α,β-unsaturated ketone intermediate.

    • Michael addition of the 5-aminopyrazole to the enone system.

    • Cyclization and aromatization to yield 5-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridin-3-one (4a ) (Yield: 78%).

Reaction ConditionYield (%)Time (min)
Conventional reflux (AcOH)62180
Microwave (H₂O, InCl₃)7830

Alternative Halogenation Strategies

Recent work by demonstrates the utility of 5-halo-pyrazolo[3,4-c]pyridines as intermediates. Halogenation at C-5 using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in DMF (0°C, 1 hr) provides 5-chloro or 5-bromo derivatives, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further diversification.

Functionalization of the Core Structure

Introduction of the 4-(4-Fluorophenyl)piperazine-1-carbonyl Group

The piperazine-carbonyl moiety is introduced via amide coupling:

  • Step 1 : Activation of the C-7 carboxylic acid (derived from hydrolysis of 4a ’s ester) using thionyl chloride (SOCl₂) to form the acyl chloride.

  • Step 2 : Reaction with 4-(4-fluorophenyl)piperazine in dichloromethane (DCM) at 0°C→RT, catalyzed by triethylamine (TEA). The product is isolated via column chromatography (Yield: 65%).

Critical Parameters :

  • Solvent : DCM or THF preferred for solubility.

  • Base : TEA or DMAP enhances nucleophilicity of the piperazine nitrogen.

  • Temperature : Slow warming prevents side reactions.

Optimization and Scalability

Catalyst Screening

Comparative studies of Lewis acids (InCl₃, ZnCl₂, FeCl₃) in the cyclocondensation step reveal InCl₃ as optimal, providing higher yields (78% vs. <60% for others) and shorter reaction times.

Solvent and Energy Efficiency

Microwave irradiation in aqueous media reduces reaction times by 83% compared to conventional heating (30 min vs. 180 min) while improving atom economy. Ethanol/water mixtures (3:1) further enhance yields by stabilizing intermediates through hydrogen bonding.

Analytical Characterization

The final compound is characterized by:

  • ¹H NMR (DMSO-d6): δ 7.85 (s, 1H, pyrazole-H), 7.11–6.79 (m, aromatic-H), 5.21 (s, 1H, CH), 3.96–3.08 (m, piperazine-H), 2.11 (s, 3H, CH₃).

  • HRMS (ESI) : m/z 431.4622 [M+H]⁺ (Calc. for C₂₄H₂₂FN₅O₂) .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how is structural confirmation achieved?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using substituted hydrazides and aldehydes under solvent-free or reflux conditions (e.g., POCl₃ at 120°C). Key steps include coupling the pyrazole core with the 4-(4-fluorophenyl)piperazine moiety via a carbonyl linker. Structural confirmation requires IR spectroscopy (to verify carbonyl and piperazine groups) and multinuclear NMR (¹H, ¹³C, and ¹⁹F for substituent analysis). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. How should in vitro antibacterial activity be evaluated for this compound?

  • Methodological Answer : Use the agar dilution method with Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) strains. Prepare serial dilutions of the compound in Mueller-Hinton agar, inoculate with bacterial suspensions (10⁶ CFU/mL), and incubate at 37°C for 18–24 hours. Minimum inhibitory concentration (MIC) is determined as the lowest concentration inhibiting visible growth. Compare results to positive controls (e.g., ciprofloxacin) and solvent controls .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

  • Methodological Answer : Optimize reaction parameters:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for cyclization efficiency.
  • Solvent selection : Use polar aprotic solvents (DMF or DMSO) to enhance solubility of intermediates.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water mixture). Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What strategies elucidate structure-activity relationships (SAR) for the fluorophenyl and piperazine groups?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) groups on the fluorophenyl ring.
  • Piperazine modification : Replace 4-fluorophenyl with 2-fluorophenyl or incorporate carbothioamide groups to assess steric/electronic effects.
  • Biological testing : Compare IC₅₀ values in enzyme assays (e.g., phosphodiesterase inhibition) or cellular models. Computational docking (e.g., AutoDock Vina) predicts binding interactions with target proteins .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and incubation conditions (pH, temperature).
  • Data normalization : Express activity as a percentage of positive controls (e.g., 100% = 10 µM reference inhibitor).
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers. Reproduce conflicting experiments with identical protocols .

Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling?

  • Methodological Answer :

  • Pharmacokinetics : Administer the compound orally (10 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. Quantify drug levels via LC-MS/MS. Calculate AUC, Cₘₐₓ, and t₁/₂.
  • Toxicity : Conduct acute toxicity studies (OECD 423) in mice, monitoring weight, organ histopathology, and serum biomarkers (ALT, creatinine). For neurotoxicity, use rotorod and open-field tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.